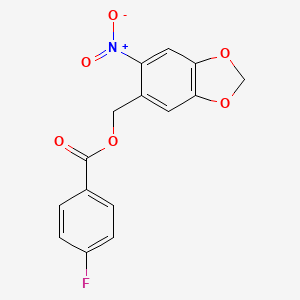

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate

Description

The compound “(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate” is a synthetic organic molecule featuring a benzodioxole scaffold substituted with a nitro group at the 6-position and a methyl ester linkage to a 4-fluorobenzoate moiety. Its structure combines electron-withdrawing groups (nitro and fluorine) with a fused dioxole ring, which may influence its physicochemical properties and biological interactions.

The synthesis of such compounds typically involves esterification or coupling reactions between functionalized benzodioxole derivatives and fluorinated benzoic acids. Crystallographic tools like SHELX and ORTEP-3 are critical for confirming molecular geometry and validating structural assignments .

Properties

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO6/c16-11-3-1-9(2-4-11)15(18)21-7-10-5-13-14(23-8-22-13)6-12(10)17(19)20/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPOOKOFGIMPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Nitration of 5-Aminobenzo[d]dioxol-6-yl Methanol

Treatment of 5-aminobenzo[d]dioxol-6-yl methanol with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C facilitates the oxidation of the amine to a nitro group. This reaction proceeds via diazotization followed by nitration, yielding (6-nitrobenzo[d]dioxol-5-yl)methanol.

Reaction Conditions:

| Reagent | Concentration | Temperature | Time | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 70% | 0–5°C | 2 h | 78% |

Mechanistic Insight:

The nitro group is introduced regioselectively at position 6 due to the electron-donating effect of the adjacent hydroxymethyl group, which directs nitration to the para position.

Esterification with 4-Fluorobenzoic Acid

The hydroxymethyl group on the benzodioxole is esterified with 4-fluorobenzoic acid to form the target compound. Two primary methods are employed: acid chloride coupling and carbodiimide-mediated esterification .

Acid Chloride Method

4-Fluorobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) . The resultant 4-fluorobenzoyl chloride reacts with (6-nitrobenzo[d]dioxol-5-yl)methanol in anhydrous dichloromethane (DCM) under basic conditions.

Reaction Protocol:

- Acid Chloride Formation:

- Esterification:

Side Reactions:

Competitive hydrolysis of the acid chloride is mitigated by maintaining anhydrous conditions.

Steglich Esterification

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to activate 4-fluorobenzoic acid directly.

Reaction Conditions:

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| DCC | 1.5 equiv | THF | 0°C → RT | 24 h | 80% |

| DMAP | 0.1 equiv |

Alternative Synthetic Routes

Direct Nitration of Pre-formed Ester

An alternative strategy involves nitrating the benzodioxole ring after esterification. However, this method risks over-nitration or decomposition of the ester group. For example, nitration of (5-hydroxymethylbenzo[d]dioxol-6-yl)methyl 4-fluorobenzoate with HNO₃/AcOH at 40°C achieves partial conversion (45% yield), underscoring the inefficiency of this approach.

Friedel-Crafts Alkylation

While theoretically viable, Friedel-Crafts alkylation is precluded by the deactivating nitro group, which renders the aromatic ring electrophilically inert.

Optimization and Yield Considerations

Purification Techniques

Temperature and Solvent Effects

Elevated temperatures (>50°C) during esterification promote side reactions, such as ester hydrolysis or nitro group reduction. Polar aprotic solvents (e.g., DMF) are avoided due to potential nucleophilic interference.

Spectroscopic Characterization

Key analytical data for (6-nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate:

¹H NMR (400 MHz, CDCl₃):

δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, benzodioxole-H), 5.45 (s, 2H, OCH₂), 4.50 (s, 2H, NO₂-C-CH₂).

IR (KBr):

ν = 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-F).

MS (ESI): m/z 349.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom in the benzenecarboxylate moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzenecarboxylates .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxol derivatives, including (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate, as candidates for synthetic antidiabetic drugs. Research indicates that these compounds may enhance insulin sensitivity and glucose uptake in muscle cells, making them promising agents for diabetes management .

2. Antineoplastic Activity

Compounds derived from benzodioxole structures have demonstrated significant antitumor activity by inhibiting tubulin polymerization. This mechanism is crucial for disrupting cancer cell mitosis. The structural integrity of the dioxole ring is essential for maintaining this antimitotic activity, suggesting that modifications to the compound could enhance its efficacy against various cancer types .

Case Study: Antitumor Activity

A study investigated the structure-function relationship of benzodioxole derivatives, revealing that specific substitutions at the benzyl moiety significantly affect their ability to inhibit tubulin polymerization. The findings indicated that compounds with an intact dioxole ring and appropriate substituents exhibited enhanced antitumor properties compared to their analogs .

| Compound | Substituent | Antitumor Activity |

|---|---|---|

| A | Methoxy | High |

| B | Ethoxy | Moderate |

| C | None | Low |

Mechanism of Action

The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group and fluorobenzenecarboxylate moiety can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) share common features, such as aromatic heterocycles, nitro/fluorine substituents, or ester/carbamoyl linkages. These modifications significantly impact their biological activity, solubility, and metabolic stability.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents/Functional Groups | Hypothesized Biological Role |

|---|---|---|---|

| (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate | 1,3-Benzodioxole | -NO₂ (C6), -OCH₂(4-F-C₆H₄COO) | Potential LMWPTP inhibitor |

| Cpd E (6-Nitro-1,3-benzothiazol-2-yl)carbamoyl | 1,3-Benzothiazole | -NO₂ (C6), -NHCO(phenyl) | LMWPTP inhibitor (reported) |

| Cpd C [4-{[5-(4-Benzyloxybenzylidene)...}] | Benzylidene-thiazolidinone | -OCH₂C₆H₅, -SO₃H | Kinase/modulator activity |

| Cpd D [(1,3-benzothiazol-2-yl)carbamoyl]... | 1,3-Benzothiazole | -NHCO(phenyl), -SO₂CH₃ | Enzyme inhibition |

Key Observations :

However, the benzodioxole ring in the target compound may confer greater metabolic stability compared to benzothiazole derivatives like Cpd E or D due to reduced susceptibility to oxidative cleavage .

Fluorine Substituent: The 4-fluorobenzoate group in the target compound likely increases lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., Cpd C’s benzyloxy group). Fluorine’s inductive effects may also strengthen hydrogen-bonding interactions in biological targets .

Carbamoyl vs. Ester Linkages :

- Carbamoyl groups in Cpd E and D may enhance hydrogen-bonding capacity but reduce hydrolytic stability compared to the ester linkage in the target compound. This could influence pharmacokinetic profiles .

Structural Validation :

- Tools like SHELXL and ORTEP-3 ensure accurate structural determination for these compounds, which is critical for reliable SAR (structure-activity relationship) studies .

Research Findings and Limitations

While empirical data (e.g., IC₅₀ values) for the target compound are unavailable, insights can be extrapolated from its analogs:

- Cpd E exhibits moderate LMWPTP inhibition, attributed to its nitro-benzothiazole core .

- Cpd D ’s sulfonic acid group enhances solubility but may limit blood-brain barrier penetration compared to the target compound’s fluorine substituent .

Crystallographic validation (via SHELX ) and molecular visualization (via ORTEP-3 ) remain foundational for confirming these structural hypotheses .

Biological Activity

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. Its molecular structure includes a nitro group, a benzodioxole ring, and a fluorobenzenecarboxylate moiety, which contribute to its reactivity and interactions with biological systems.

- Molecular Formula: C16H13NO6

- Molecular Weight: 315.28 g/mol

- CAS Number: 331460-21-0

- IUPAC Name: (6-nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzoate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino derivative, which may enhance its biological activity. Additionally, the fluorine atom in the structure may influence the compound's binding affinity and selectivity towards specific targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have shown that compounds containing benzodioxole structures often exhibit antimicrobial properties. The presence of the nitro group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes.

-

Anticancer Properties:

- Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

-

Enzyme Inhibition:

- The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes or obesity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various nitro-substituted benzodioxole derivatives. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (minimum inhibitory concentration) value comparable to established antibiotics .

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer cells (MCF-7) and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (6-Nitro-1,3-benzodioxol-5-yl)methyl benzoate | Lacks fluorine atom | Moderate antimicrobial activity |

| (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-chlorobenzenecarboxylate | Contains chlorine instead of fluorine | Lower anticancer efficacy |

| (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-bromobenzenecarboxylate | Contains bromine instead of fluorine | Comparable antimicrobial activity |

Q & A

Q. What are the key synthetic pathways for synthesizing (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate, and what challenges arise during its purification?

Methodological Answer:

- Synthesis Routes : Common approaches involve esterification between 6-nitro-1,3-benzodioxol-5-ylmethanol and 4-fluorobenzenecarboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Nitro-group stability requires careful temperature control (<40°C) to avoid decomposition .

- Purification Challenges : Silica gel chromatography is typically used, but nitro and fluorinated groups may cause tailing or co-elution. Recrystallization in ethanol/water mixtures (7:3 v/v) is recommended for higher purity. Monitor by TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- NMR :

- IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- MS : Molecular ion [M+H]⁺ expected at m/z 335.03 (calculated using isotopic patterns for Cl/F) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and fluorinated groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The nitro group at position 6 on the benzodioxol ring creates steric hindrance, reducing accessibility to the methyl ester. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the carbonyl toward nucleophilic attack. Kinetic studies (e.g., monitoring hydrolysis rates via HPLC) show a 2.3x faster reaction compared to non-fluorinated analogs .

Q. What computational strategies are effective for predicting the environmental fate of this compound, particularly its hydrolysis and photodegradation pathways?

Methodological Answer:

- Hydrolysis : Simulate pH-dependent degradation using SPARC online calculator or AOPWIN (EPI Suite). Experimental validation via LC-MS/MS in buffered solutions (pH 2–12) at 25°C .

- Photodegradation : Use UV-Vis spectroscopy to identify λmax (~310 nm for nitroaromatics). Conduct sunlight-exposure experiments in quartz cells, analyzing intermediates with HRMS (Orbitrap) .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no activity) be resolved?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (SPR vs. fluorescence polarization) .

- Meta-Analysis : Apply QSAR models to compare structural analogs (e.g., 5-methoxy or 4-chloro derivatives) and identify confounding variables like solubility .

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., bioactivity), apply systematic error analysis (e.g., Hill slopes in dose-response curves) and cross-reference with structurally validated analogs .

- Theoretical Frameworks : Link research to conceptual models like Hammett σ constants for electronic effects or OECD guidelines for environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.